(S)-2-[4-(4-Oxo-4H-benzo[d][1,2,3]triazin-3-yl)-butyrylamino]-3-phenyl-propionic acid
Description
2-[4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDO]-3-PHENYLPROPANOIC ACID is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique benzotriazine structure, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C20H20N4O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H20N4O4/c25-18(21-17(20(27)28)13-14-7-2-1-3-8-14)11-6-12-24-19(26)15-9-4-5-10-16(15)22-23-24/h1-5,7-10,17H,6,11-13H2,(H,21,25)(H,27,28)/t17-/m0/s1 |
InChI Key |
USTHFXAQZOKGKB-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDO]-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dihydro-4-oxo-1,2,3-benzotriazine with butanoyl chloride, followed by amide formation with 3-phenylpropanoic acid. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDO]-3-PHENYLPROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzotriazine derivatives.
Scientific Research Applications
2-[4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDO]-3-PHENYLPROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating diseases associated with GPR139 modulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the modulation of GPR139, a G-protein-coupled receptor. By binding to this receptor, it can influence various intracellular signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate GPR139 makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZINE: Shares the benzotriazine core but lacks the butanamido and phenylpropanoic acid moieties.
3,4-DIHYDRO-4-OXO-1,2,3-BENZOTRIAZIN-3-YL PHENYLACETIC ACID: Similar structure with a phenylacetic acid group instead of phenylpropanoic acid.
Uniqueness
2-[4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDO]-3-PHENYLPROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate GPR139 sets it apart from other benzotriazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
